Cas no 96027-84-8 (2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran)

2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran 化学的及び物理的性質
名前と識別子
-
- 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
- [4-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone
- Amiodarone
- AKOS030255202
- FT-0663992
- [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone
- SCHEMBL10670973
- DTXSID40541301
- 96027-84-8
- 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran
-
- インチ: InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3
- InChIKey: BZONOCYTJWTZBO-UHFFFAOYSA-N
- ほほえんだ: CCCCc1c(c2ccccc2o1)C(=O)c3cc(c(c(c3)I)OCCBr)I
計算された属性
- せいみつぶんしりょう: 651.86070g/mol
- どういたいしつりょう: 651.86070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- トポロジー分子極性表面積: 39.4Ų
じっけんとくせい
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 642.4±55.0 °C at 760 mmHg
- フラッシュポイント: 342.3±31.5 °C
- 屈折率: 1.668
- ようかいど: Dichloromethane
- じょうきあつ: 0.0±1.9 mmHg at 25°C
2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B690450-50mg |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran |
96027-84-8 | 50mg |
$ 356.00 | 2023-09-08 | ||
TRC | B690450-10mg |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran |
96027-84-8 | 10mg |
$ 150.00 | 2023-09-08 | ||
TRC | B690450-25mg |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran |
96027-84-8 | 25mg |
$ 190.00 | 2023-09-08 | ||
TRC | B690450-100mg |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran |
96027-84-8 | 100mg |
$ 678.00 | 2023-04-18 | ||
TRC | B690450-250mg |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran |
96027-84-8 | 250mg |
$ 1499.00 | 2023-04-18 |
2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuranに関する追加情報
Professional Introduction to Compound with CAS No. 96027-84-8 and Product Name: 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran
The compound in question, identified by the CAS No. 96027-84-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. The product name, 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran, provides a detailed molecular description that underscores its structural complexity and potential applications. This introduction aims to explore the compound's chemical attributes, its relevance in contemporary research, and its potential role in the development of novel therapeutic agents.
At the core of understanding this compound lies its molecular architecture. The presence of multiple substituents, including n-butyl, bromoethoxy, and diiodo groups, as well as the benzoylbenzofuran backbone, contributes to its unique physicochemical properties. These features make it a candidate for various applications, particularly in the synthesis of bioactive molecules. The bromine and iodine atoms are particularly noteworthy, as they can serve as handles for further functionalization, enabling the creation of more complex derivatives.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The benzofuran moiety, a component of our compound, is known for its presence in several bioactive natural products and pharmacologically relevant molecules. Its structural framework can be modified to enhance binding affinity to biological targets, making it a valuable building block in medicinal chemistry. The specific substitution pattern in 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran suggests that it may be employed in the synthesis of small-molecule inhibitors or modulators.
One of the most exciting aspects of this compound is its potential utility in the development of targeted therapies. The diiodo substituents, for instance, can be exploited in cross-coupling reactions such as Suzuki or Stille couplings, which are widely used to construct carbon-carbon bonds in organic synthesis. These reactions are particularly useful for generating complex molecular architectures with high precision. Additionally, the bromoethoxy group provides an opportunity for further derivatization through nucleophilic substitution reactions, allowing chemists to tailor the compound's properties to specific needs.
Current research trends indicate that compounds with halogenated aromatic rings are of particular interest due to their enhanced bioavailability and metabolic stability. The structural features of 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran align well with these trends, making it a promising candidate for further investigation. Studies have shown that such compounds can exhibit potent activity against various diseases, including cancer and inflammatory disorders. The ability to modify key functional groups while maintaining structural integrity offers a significant advantage in drug design.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired framework efficiently. The use of modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the compound's structure and confirming its identity.
From a pharmacological perspective, the potential applications of 2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran are vast. Its molecular structure suggests that it could interact with biological targets such as enzymes or receptors involved in disease pathways. By leveraging computational chemistry tools like molecular docking and virtual screening, researchers can predict how this compound might bind to these targets and assess its potential therapeutic efficacy.
Moreover, the compound's halogenated nature makes it an attractive candidate for radiolabeling studies aimed at visualizing biological processes in vivo. Techniques such as positron emission tomography (PET) imaging rely on radiolabeled molecules to track metabolic activity or target engagement within living organisms. The presence of both bromine and iodine atoms allows for multiple labeling strategies, providing flexibility in experimental design.
In conclusion,2-n-Butyl-4-(2-bromoethoxy)-3,5-diiodobenzoylbenzofuran represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features offer opportunities for diverse applications ranging from drug discovery to diagnostic imaging. As our understanding of chemical biology continues to evolve,CAS No 96027-84-8 will likely play a crucial role in shaping future therapeutic strategies.
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